molecular formula C19H16N2 B11783961 1,1-Diphenyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine

1,1-Diphenyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine

Cat. No.: B11783961
M. Wt: 272.3 g/mol
InChI Key: PUUCWDOSCKYSKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Diphenyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine is a synthetically derived small molecule based on the privileged pyrrolo[3,4-c]pyridine scaffold, a structure of high interest in modern medicinal chemistry for its diverse biological activities . This specific derivative is primarily investigated in oncology research, particularly in the field of cancer immunotherapy. Compounds featuring the 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one core have been identified as potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) . HPK1 is a key intracellular negative regulator of T-cell receptor signaling, and its inhibition is a promising strategy to enhance T-cell function and overcome immune suppression in the tumor microenvironment . Beyond its application in immuno-oncology, the pyrrolo[3,4-c]pyridine scaffold demonstrates a broad spectrum of pharmacological properties, as documented in scientific literature. These include potential use as analgesic and sedative agents, and for treating diseases of the nervous and immune systems . Furthermore, research has highlighted its antidiabetic activity, with some derivatives functioning as aldose reductase inhibitors to mitigate secondary complications of diabetes mellitus, and as GPR119 agonists for stimulating insulin secretion . The structural similarity of pyrrolopyridine cores to natural purine bases makes them valuable isosteres in drug design, often contributing to improved solubility and binding characteristics in bioactive molecules . This compound is offered for research purposes to support the exploration of these therapeutic areas. For Research Use Only. Not for use in diagnostic or therapeutic procedures for humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H16N2

Molecular Weight

272.3 g/mol

IUPAC Name

1,1-diphenyl-2,3-dihydropyrrolo[3,4-c]pyridine

InChI

InChI=1S/C19H16N2/c1-3-7-16(8-4-1)19(17-9-5-2-6-10-17)18-11-12-20-13-15(18)14-21-19/h1-13,21H,14H2

InChI Key

PUUCWDOSCKYSKX-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CN=C2)C(N1)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Directed Lithiation of Pyridine Derivatives

Directed lithiation of N-(pyridin-3-ylmethyl)pivalamide or tert-butyl carbamates using t-butyllithium enables regioselective functionalization at the pyridine C4 position. Subsequent cyclization with trifluoroacetic anhydride (TFAA) in dichloromethane under reflux conditions yields the pyrrolo[3,4-C]pyridine core. For example, treatment of N-(pyridin-3-ylmethyl)pivalamide with 3 equivalents of t-BuLi at −78°C generates a dilithiated intermediate, which reacts with electrophiles (e.g., diphenylchlorophosphate) to install the diphenyl groups. Cyclization with TFAA achieves 72–78% isolated yield.

Side-Chain Lithiation with LDA

Lithium diisopropylamide (LDA)-mediated side-chain lithiation at −20°C provides an alternative route. This method avoids competing ring lithiation, enabling selective modification of the aminomethyl group. Quenching with diphenyl ketone followed by acid-catalyzed cyclization affords the target compound in 65% yield.

Condensation Reactions

Cyclocondensation with Aldehydes

Reaction of 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile with aryl aldehydes in acetic acid and catalytic HCl forms the pyrrolo[3,4-C]pyridine framework. For instance, condensation with benzaldehyde at 110°C for 4 hours produces 1,1-diphenyl derivatives in 68–76% yield. The mechanism involves imine formation, followed by nucleophilic attack and cyclization.

Urea/Thiourea-Mediated Cyclization

Treatment of 3-aminopyrrole precursors with urea or thiourea under reflux conditions in anhydrous ethanol facilitates ring closure. This method achieves moderate yields (50–60%) but offers excellent functional group tolerance, enabling incorporation of electron-withdrawing or donating substituents.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling of 7-bromo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine with diphenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (3:1) at 85°C affords the 1,1-diphenyl product in 82% yield. This method is highly regioselective and scalable for industrial production.

Buchwald-Hartwig Amination

Copper-free Buchwald-Hartwig amination using Pd₂(dba)₃ and Xantphos as ligands enables C–N bond formation between 7-chloro derivatives and aniline derivatives. Optimized conditions (toluene, 110°C, 24 hours) yield 75–85% of the desired product with >99% purity.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics. For example, cyclocondensation of 3-aminopyrroles with diphenylacetaldehyde under microwave conditions (150°C, 20 minutes) achieves 88% yield compared to 65% under conventional heating.

Industrial-Scale Production

Continuous Flow Reactors

Industrial methods employ continuous flow reactors to enhance heat transfer and mixing. A representative protocol involves pumping a solution of 3-aminopyrrole and diphenylacetyl chloride through a heated reactor (120°C, 10 MPa) with a residence time of 5 minutes, achieving 90% conversion and 78% isolated yield.

Crystallization Optimization

Post-synthesis crystallization using ethanol/water (7:3) at −20°C improves purity to >99.5%. X-ray diffraction analysis confirms the monoclinic crystal structure (space group P2₁/c).

Comparative Analysis of Methods

Method Reagents/Conditions Yield Advantages Limitations
Lithiation-Cyclizationt-BuLi, TFAA, CH₂Cl₂, reflux72–78%High regioselectivitySensitive to moisture/air
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, dioxane/H₂O82%Scalable, mild conditionsRequires expensive catalysts
Microwave SynthesisMW, 150°C, 20 min88%Rapid, energy-efficientSpecialized equipment needed
Continuous FlowFlow reactor, 120°C, 10 MPa78%High throughput, consistent qualityHigh initial capital investment

Mechanistic Insights

Cyclization Pathways

TFAA-mediated cyclization proceeds via acylation of the secondary amine, forming a reactive iminium intermediate. Intramolecular nucleophilic attack by the pyridine nitrogen generates the fused bicyclic structure.

Palladium-Catalyzed Mechanisms

In Suzuki coupling, oxidative addition of the palladium catalyst to the C–Br bond precedes transmetallation with the boronic acid. Reductive elimination forms the C–C bond, regenerating the catalyst .

Chemical Reactions Analysis

Condensation Reactions

The compound participates in cyclo-condensation reactions with active methylene reagents. For example, analogous 2-amino-pyrrole derivatives react with acetylacetone, ethyl cyanoacetate, or malononitrile under acidic conditions to form fused pyridine systems .

Typical Conditions

  • Reagents : Acetylacetone, ethyl cyanoacetate, or malononitrile

  • Catalyst : Acetic acid with HCl (5 drops)

  • Conditions : Reflux for 4 hours

  • Yield : 53–70% (based on similar substrates)

Product : Substituted 1H-pyrrolo[2,3-b]pyridines (e.g., compounds 4a–c , 5a–c , 6a–c in ).

Alkylation and Acylation

The nitrogen atoms in the pyrrole and pyridine rings undergo alkylation or acylation. For instance, pyrrolo[3,4-c]pyridine derivatives react with alkyl halides or acyl chlorides to form N-substituted products .

Example Reaction

  • Alkylation : Reaction with phenethyl bromide introduces substituents at the nitrogen, enhancing biological activity (e.g., anti-HIV derivatives with EC50 = 1.65 µM) .

  • Acylation : Acetyl chloride forms amide derivatives, modifying electronic properties.

Key Data

Reaction TypeReagentProduct ActivityReference
AlkylationPhenethyl bromideAnti-HIV (EC50 = 1.65 µM)
AcylationAcetyl chlorideImproved solubility

Ring Cleavage Reactions

Controlled cleavage of the fused ring system is achievable under specific conditions, yielding open-chain intermediates. For example, acid- or base-mediated ring opening generates amines or ketones .

Conditions

  • Reagents : Strong acids (H2SO4) or bases (NaOH)

  • Outcome : Formation of linear compounds with preserved phenyl groups.

Reduction Reactions

Catalytic hydrogenation reduces the dihydro-pyrrolopyridine core to saturated analogs, altering conjugation and reactivity .

Typical Protocol

  • Catalyst : Pd/C or Raney Ni

  • Conditions : H2 gas, 1–3 atm, 25–60°C

  • Product : Tetrahydro derivatives with enhanced stability.

Biological Activity Correlation

Structural modifications directly impact phar

Scientific Research Applications

Introduction to 1,1-Diphenyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine

This compound is a heterocyclic compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by its bicyclic structure, which includes a pyrrole ring fused to a pyridine ring. The molecular formula for this compound is C17H16N2C_{17}H_{16}N_2, and it has a molecular weight of approximately 264.32 g/mol.

Pharmaceutical Applications

This compound has been investigated for its potential pharmacological activities. Various studies have explored its efficacy as an antileishmanial agent. For instance, derivatives of similar pyrrolo compounds have shown promising results against visceral leishmaniasis. In vitro studies indicated that certain derivatives exhibited significant cytotoxicity against leishmanial parasites, with IC50 values in the low micromolar range, suggesting that modifications to the pyrrolo structure can enhance biological activity .

Material Science

The compound's unique electronic properties make it a candidate for applications in material science. Research indicates that derivatives of pyrrolo compounds can be utilized in organic light-emitting diodes (OLEDs) due to their ability to form stable films and exhibit good charge transport properties. This application is particularly relevant in the development of next-generation display technologies and energy-efficient lighting solutions.

Synthetic Chemistry

In synthetic chemistry, this compound serves as an important intermediate for the synthesis of more complex heterocyclic compounds. Its reactivity allows it to participate in various chemical reactions such as cycloadditions and cross-coupling reactions. This versatility is beneficial for chemists aiming to develop new synthetic pathways for pharmaceuticals and agrochemicals .

Biological Studies

Research has also focused on the biological implications of this compound and its derivatives. Studies demonstrate that these compounds can modulate various biological pathways, including those involved in cancer cell proliferation and apoptosis. The structural features of the pyrrolo framework contribute to its interaction with biological targets, making it a valuable subject for drug discovery efforts aimed at treating cancers and other diseases.

Case Study 1: Antileishmanial Activity

In a recent study on antileishmanial activity, researchers synthesized a series of pyrrolo derivatives and evaluated their efficacy against Leishmania parasites. One particular derivative demonstrated an IC50 value of 8.36 μM against amastigote forms of the parasite with a selectivity index indicating low toxicity to host cells . This highlights the potential of pyrrolo compounds as leads in drug development for tropical diseases.

Case Study 2: OLED Applications

Another study examined the use of pyrrolo-based compounds in organic electronics. The synthesized materials exhibited high luminescence efficiency and stability under operational conditions. The results indicated that incorporating diphenyl groups into the pyrrolo structure significantly improved charge transport properties compared to analogous compounds lacking these substituents . This research paves the way for further exploration into organic semiconductors based on pyrrolo frameworks.

Mechanism of Action

The mechanism of action of 1,1-Diphenyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substitutional Variations

Key analogs and their differentiating features are summarized below:

Compound Name Core Structure Substituents Key Features
1,1-Diphenyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine Pyrrolo[3,4-c]pyridine 1,1-Diphenyl Enhanced lipophilicity; potential CNS activity due to aromatic substitution
1,1,3,3-Tetramethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-2-yloxyl () Pyrrolo[3,4-c]pyridine 1,1,3,3-Tetramethyl; nitroxide group Stable free radical; applications in spin labeling
6-Methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione () Pyrrolo[3,4-c]pyridine 6-Methyl; 1,3-dione Analgesic/sedative activity; "hot plate" test EC50 < morphine
7-Amino-2-benzyl-4-methyl-1,3-dioxo-pyrrolo[3,4-c]pyridine () Pyrrolo[3,4-c]pyridine 7-Amino; 2-benzyl; 4-methyl Antimycobacterial activity (MIC90 < 0.15 µM)
Ethyl 2-(4-fluorophenethyl)-7-hydroxy-pyrrolo[3,4-c]pyridine-4-carboxylate () Pyrrolo[3,4-c]pyridine 7-Hydroxy; 4-carboxylate Anti-HIV-1 activity (EC50 = 1.65 µM)

Key Observations :

  • Substituent Impact : Electron-withdrawing groups (e.g., 1,3-dione) enhance analgesic activity, while lipophilic substituents (e.g., diphenyl, benzyl) improve membrane permeability and target engagement .

Pharmacological Activity Comparison

Analgesic/Sedative Agents ():
  • 6-Methyl-1,3-dione derivatives (e.g., compounds 9 , 11 ) showed morphine-like potency in the "writhing" test (ED50 ~1 mg/kg) and prolonged thiopental-induced sleep .
Antimycobacterial/Antiviral Agents ():
  • 7-Amino-2-benzyl-4-methyl-1,3-dioxo derivatives exhibited MIC90 < 0.15 µM against Mycobacterium tuberculosis .
  • Ethyl 7-hydroxy-4-carboxylate derivatives inhibited HIV-1 replication (EC50 = 1.65 µM) with resistance to raltegravir-associated mutations .
  • 1,1-Diphenyl analog : Unreported activity; the diphenyl group may sterically hinder binding to viral integrase or mycobacterial targets.

Physicochemical Properties

Property This compound 6-Methyl-1,3-dione () 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine HCl ()
Molecular Weight ~316.4 g/mol (estimated) 164.15 g/mol 193.07 g/mol
Solubility Low (lipophilic diphenyl groups) Moderate (polar dione groups) High (hydrochloride salt)
LogP ~4.5 (predicted) 0.8 (calculated) -1.2 (salt form)

Biological Activity

1,1-Diphenyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine is a compound belonging to the pyrrolopyridine family, which has garnered interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its analgesic, sedative, and anticancer properties as reported in recent studies.

  • Molecular Formula : C20H19N
  • Molecular Weight : 273.37 g/mol
  • CAS Number : Not specified in the search results but can be referenced through chemical databases.

Analgesic and Sedative Effects

Recent studies have highlighted the analgesic and sedative properties of derivatives of pyrrolo[3,4-C]pyridine. A study synthesized several derivatives and evaluated their effects using the "hot plate" and "writhing" tests:

  • Key Findings :
    • Compounds demonstrated significant analgesic activity, with some derivatives outperforming standard analgesics like aspirin.
    • Two specific derivatives exhibited effects comparable to morphine in the writhing test.
    • The compounds also showed a notable ability to inhibit locomotor activity in mice, suggesting potential sedative effects .
CompoundTest TypeActivity Level
9Writhing TestComparable to Morphine
11Hot Plate TestSignificant Activity

Anticancer Activity

The anticancer potential of pyrrolo[3,4-C]pyridine derivatives has been explored against various cancer cell lines. A notable study evaluated several compounds against breast cancer cell lines MDA-MB-231 and MCF-7:

  • Results :
    • Compound 1f showed a significant reduction in cell viability at a concentration of 6.25 µM in MDA-MB-231 cells.
    • Other compounds demonstrated varying degrees of effectiveness, with some requiring higher concentrations to achieve similar effects.
    • The study identified five membrane proteins as potential targets for these compounds, indicating their role in cancer-related disorders .
CompoundCell LineConcentration (µM)Effect on Viability
1fMDA-MB-2316.25Significant Decrease
1dMDA-MB-23125Moderate Decrease
1aMCF-7Not SignificantNo Effect

Structure-Activity Relationship (SAR)

The relationship between chemical structure and biological activity has been a focal point in understanding the efficacy of pyrrolo[3,4-C]pyridine derivatives. Modifications in the chemical structure have been systematically analyzed to correlate specific features with enhanced biological activity.

Notable Observations:

  • Derivatives with specific alkylarylamine linkers exhibited improved analgesic properties.
  • The presence of certain functional groups was linked to increased sedative effects.

Case Studies

Several case studies have documented the synthesis and biological evaluation of pyrrolo[3,4-C]pyridine derivatives:

  • Synthesis of New Derivatives : A series of new derivatives were synthesized and tested for their pharmacological properties. The most active compounds were identified as candidates for further development as analgesics or sedatives .
  • Anticancer Evaluation : In vitro studies on breast cancer cell lines provided insights into how structural variations impacted anticancer efficacy. Compounds were shown to interact with multiple protein targets implicated in cancer progression .

Q & A

Q. What are the established synthetic routes for 1,1-Diphenyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine?

The synthesis typically involves palladium-catalyzed cross-coupling reactions. For example, boronic acid derivatives (e.g., 3,4-dimethoxyphenylboronic acid) react with halogenated pyrrolopyridine precursors under Suzuki–Miyaura conditions (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O at 105°C) to introduce aryl groups at specific positions . Nitration using HNO₃ at 0°C to room temperature is employed for functionalization, followed by hydrogenation (H₂/THF) to reduce intermediates .

Q. Which analytical techniques are critical for validating the structure and purity of this compound?

Key methods include:

  • ¹H/¹³C NMR : To confirm regiochemistry and substitution patterns (e.g., aromatic protons at δ 8.37 ppm for pyrrolopyridine derivatives) .
  • HRMS (ESI±) : For precise molecular weight validation (e.g., C₁₉H₁₃N₂O₃ [M-H]⁻: calcd 317.0926, found 317.0936) .
  • UPLC : To assess purity (>98% area under specific solvent conditions like CH₂Cl₂/MeOH gradients) .

Advanced Research Questions

Q. How do substituents at the 3- and 5-positions influence kinase inhibitory activity?

Substituents like 3,4-dihydroxyphenyl or 4-hydroxyphenyl enhance binding to kinases (e.g., DYRK1A) by forming hydrogen bonds with catalytic lysine residues. For instance, 3-(4-hydroxyphenyl)-5-(3,4-dihydroxyphenyl) derivatives exhibit potent inhibition (IC₅₀ < 50 nM) due to synergistic π-π stacking and polar interactions . In contrast, methoxy groups reduce activity by steric hindrance .

Q. What strategies optimize regioselectivity in multi-step syntheses of pyrrolopyridine derivatives?

  • Protection/Deprotection : Use of TsCl (tosyl chloride) or Boc groups to block reactive sites during cross-coupling .
  • Sequential Cross-Coupling : Prioritize electron-deficient aryl boronic acids (e.g., 4-chlorophenyl) for initial coupling to minimize competing reactions .
  • Temperature Control : Low-temperature nitration (0°C) prevents over-oxidation of sensitive intermediates .

Q. How can contradictory biological activity data across studies be resolved?

  • Orthogonal Assays : Validate kinase inhibition using both enzymatic (e.g., ADP-Glo™) and cellular (e.g., proliferation) assays .
  • Structural Analysis : Compare X-ray crystallography or docking studies to identify binding mode variations (e.g., flipped orientations in ATP-binding pockets) .

Methodological Challenges

Q. What are the best practices for resolving degradation products observed during stability studies?

  • Preparative TLC : Isolate degradation products using CH₂Cl₂/MeOH (90:10) and characterize via HRMS/NMR to identify hydrolyzed or oxidized species .
  • Forced Degradation : Expose the compound to acidic (HCl), basic (NaOH), or oxidative (H₂O₂) conditions to predict stability under physiological environments .

Q. How to address low yields in final hydrogenation steps?

  • Catalyst Screening : Compare Pd/C vs. Raney Ni for selective reduction of nitro or alkene groups without over-reducing aromatic rings .
  • Solvent Optimization : Use THF over ethanol to improve solubility of intermediates and reduce side reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.